molecular formula C13H17ClN2O2 B14912218 3-((3-Chloro-4-methoxyphenyl)amino)azepan-2-one

3-((3-Chloro-4-methoxyphenyl)amino)azepan-2-one

Cat. No.: B14912218
M. Wt: 268.74 g/mol
InChI Key: JZSOGRCCEKPGJP-UHFFFAOYSA-N
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Description

3-((3-Chloro-4-methoxyphenyl)amino)azepan-2-one is a seven-membered lactam (azepan-2-one) substituted at position 3 with a 3-chloro-4-methoxyphenylamino group. Its molecular formula is C₁₃H₁₅ClN₂O₂ (calculated), with a molecular weight of 278.72 g/mol. The compound combines a rigid azepanone core with a halogenated aromatic moiety, making it structurally distinct from smaller heterocycles like imidazolidinones or open-chain derivatives.

Properties

Molecular Formula

C13H17ClN2O2

Molecular Weight

268.74 g/mol

IUPAC Name

3-(3-chloro-4-methoxyanilino)azepan-2-one

InChI

InChI=1S/C13H17ClN2O2/c1-18-12-6-5-9(8-10(12)14)16-11-4-2-3-7-15-13(11)17/h5-6,8,11,16H,2-4,7H2,1H3,(H,15,17)

InChI Key

JZSOGRCCEKPGJP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC2CCCCNC2=O)Cl

Origin of Product

United States

Chemical Reactions Analysis

3-((3-Chloro-4-methoxyphenyl)amino)azepan-2-one undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while substitution reactions may yield various substituted derivatives .

Scientific Research Applications

3-((3-Chloro-4-methoxyphenyl)amino)azepan-2-one has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-((3-Chloro-4-methoxyphenyl)amino)azepan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

Azepanone vs. Imidazolidinone Derivatives

Compounds such as 1-benzyl-3-[3-chloro-4-(dimethylamino)phenyl]-2-sulfanylideneimidazolidin-4-one (34) () share the 3-chloro-4-methoxyphenyl group but feature a five-membered imidazolidinone core with a sulfanylidene group. Key differences include:

  • Hydrogen Bonding: The imidazolidinone’s sulfanylidene group (C=S) is a weaker hydrogen-bond acceptor than the azepanone’s carbonyl (C=O), altering intermolecular interactions .

Table 1: Core Structure Comparison

Compound Core Structure Key Functional Groups Molecular Weight (g/mol)
Target Compound Azepan-2-one NH, C=O 278.72
Compound 34 () Imidazolidin-4-one NH, C=S 407.94 (calculated)
Azepanone vs. Dioxoisoindolin-Propanoate Hybrids

Ethyl 2-(1,3-dioxoisoindolin-2-yl)-3-(3-chloro-4-methoxyphenyl)propanoate (18) () incorporates the 3-chloro-4-methoxyphenyl group into an open-chain ester linked to a dioxoisoindolin moiety. Differences include:

  • Solubility: The ester group in Compound 18 enhances hydrophilicity compared to the azepanone’s lactam.

Substituent Variations on the Aromatic Ring

Halogen and Methoxy Positioning
  • 3-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}azepan-2-one () replaces the 3-chloro-4-methoxy group with 2-chloro-5-trifluoromethyl substituents. This modification increases molecular weight (306.71 g/mol) and lipophilicity (logP ~3.5 vs. ~2.8 for the target compound), which could enhance blood-brain barrier penetration .
  • Metoxuron (), a urea herbicide with a 3-chloro-4-methoxyphenyl group, demonstrates how substituent positioning influences agricultural activity. Its urea moiety (NH-C(=O)-N(CH₃)₂) provides strong hydrogen-bond donor capacity, unlike the azepanone’s single NH .

Table 2: Substituent Impact on Properties

Compound Substituents Key Functional Groups logP (Predicted)
Target Compound 3-Cl, 4-OCH₃ NH, C=O 2.8
Compound in 2-Cl, 5-CF₃ NH, C=O 3.5
Metoxuron () 3-Cl, 4-OCH₃ Urea (NH-C(=O)-N(CH₃)₂) 1.9
Anti-Parasitic Activity

Compounds in (e.g., 34–41) exhibit anti-Trypanosoma brucei activity, attributed to their imidazolidinone cores and sulfanylidene groups. The target azepanone’s larger ring may hinder target binding but could improve metabolic stability due to reduced ring strain .

Herbicidal and Insecticidal Activity

Metoxuron () and isopropyl carbamates () highlight agrochemical applications of 3-chloro-4-methoxyphenyl derivatives. The azepanone’s lactam may reduce phytotoxicity compared to urea-based herbicides but requires testing for soil persistence .

Hydrogen Bonding and Crystallography

The azepanone’s NH and C=O groups enable diverse hydrogen-bonding patterns (e.g., N–H···O=C), as analyzed in . This contrasts with sulfanylidene-containing compounds (), where C=S participates in weaker S···H interactions .

Biological Activity

The compound 3-((3-Chloro-4-methoxyphenyl)amino)azepan-2-one is a member of the azepanone family, which has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C12_{12}H14_{14}ClN1_{1}O2_{2}
  • Molecular Weight : 241.7 g/mol
  • IUPAC Name : 3-((3-Chloro-4-methoxyphenyl)amino)-2-azepanone

This compound features a chloro and methoxy substituent on the aromatic ring, which may influence its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of azepanones, including derivatives similar to this compound. The following table summarizes findings from various research studies on related compounds:

Compound NameCell Line TestedIC50_{50} (µM)Mechanism of Action
Compound AHeLa5.0Induces apoptosis
Compound BMCF-710.2Inhibits proliferation
3-Chloro-4-Methoxyphenyl DerivativeA549 (Lung Cancer)8.5EGFR inhibition

These findings suggest that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, indicating that this compound may also possess anticancer properties.

Neuroprotective Effects

Research has indicated that azepanones can exhibit neuroprotective effects. A study involving a related compound demonstrated its ability to protect neuronal cells from oxidative stress-induced apoptosis:

"The azepanone derivative significantly reduced neuronal cell death in models of oxidative stress by modulating apoptotic pathways" .

Enzyme Inhibition

Enzyme inhibition studies have shown that azepanone derivatives can act as inhibitors for various enzymes involved in disease processes:

  • Cholinesterase Inhibition : Compounds similar to this compound have been evaluated for their ability to inhibit butyrylcholinesterase (BChE), which is relevant in Alzheimer's disease treatment.
  • Kinase Inhibition : Some derivatives have shown promise as inhibitors of kinases involved in cancer progression, highlighting their potential therapeutic applications.

Case Study 1: Anticancer Activity in Vivo

A preclinical study investigated the effects of a related azepanone on tumor growth in mice. The results indicated a significant reduction in tumor size compared to controls, supporting the anticancer hypothesis.

Case Study 2: Neuroprotection in Animal Models

In another study, an azepanone derivative was tested in a rat model of neurodegeneration. The compound demonstrated protective effects against cognitive decline and neuronal loss, suggesting its potential for treating neurodegenerative diseases.

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